molecular formula C14H9Cl2N5O B11269552 4-chloro-N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)benzamide

4-chloro-N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)benzamide

Cat. No.: B11269552
M. Wt: 334.2 g/mol
InChI Key: VJPKYCYWJMAYCG-UHFFFAOYSA-N
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Description

4-chloro-N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)benzamide is a compound that belongs to the class of benzamides It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide structure. One common method involves the reaction of 2-chloro-5-(1H-tetrazol-1-yl)aniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other nucleophiles.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: The compound can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-chloro-N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)benzamide: is similar to other benzamide derivatives and tetrazole-containing compounds.

    2-butyl-4-chloro-1-{[2’-(1H-tetrazol-5-yl)-4-biphenylyl]methyl}-1H-imidazol-5-yl)methyl: is another compound with a tetrazole ring and similar structural features.

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of both benzamide and tetrazole functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H9Cl2N5O

Molecular Weight

334.2 g/mol

IUPAC Name

4-chloro-N-[2-chloro-5-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C14H9Cl2N5O/c15-10-3-1-9(2-4-10)14(22)18-13-7-11(5-6-12(13)16)21-8-17-19-20-21/h1-8H,(H,18,22)

InChI Key

VJPKYCYWJMAYCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)N3C=NN=N3)Cl)Cl

Origin of Product

United States

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